6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione
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Overview
Description
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chlorine atom in the compound can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like morpholine or thiols in the presence of a base such as triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, leading to DNA damage during cell replication and inhibiting cancer cell proliferation . Additionally, its role as a phosphatidylinositol 3-kinase inhibitor involves the inhibition of the PI3K signaling pathway, which is crucial for cell growth, survival, and proliferation .
Comparison with Similar Compounds
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be compared with other thiazolopyrimidine derivatives:
Thiazolo[4,5-d]pyrimidine-2(3H)-thione: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a different ring fusion pattern, resulting in distinct pharmacological properties.
The uniqueness of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
18903-23-6 |
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Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11) |
InChI Key |
MYPICMPDMGFOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
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